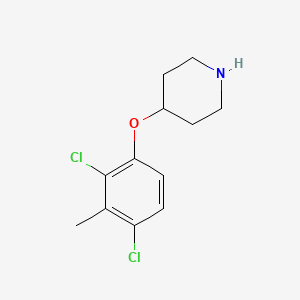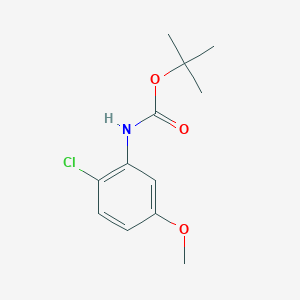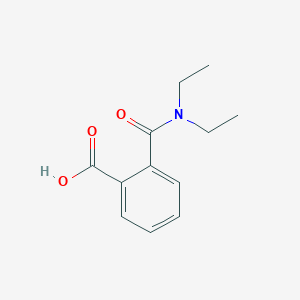
5-Bromo-3,6-dichloropicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a nitrile group. It is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile typically involves halogenation reactions. One common method involves the bromination and chlorination of 2-pyridinecarbonitrile. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the compound.
化学反应分析
Types of Reactions
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another halogenated pyridine derivative with similar applications.
5-Bromo-3-fluoropyridine-2-carbonitrile: A compound with similar structural features and reactivity.
Uniqueness
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
属性
分子式 |
C6HBrCl2N2 |
|---|---|
分子量 |
251.89 g/mol |
IUPAC 名称 |
5-bromo-3,6-dichloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6HBrCl2N2/c7-3-1-4(8)5(2-10)11-6(3)9/h1H |
InChI 键 |
QFKUGYAXCRRYLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Br)Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)


![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)




